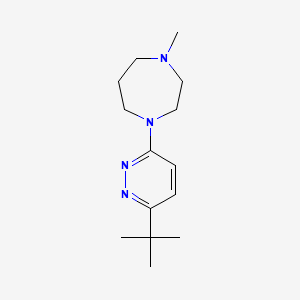

1-(6-tert-butylpyridazin-3-yl)-4-methyl-1,4-diazepane

Description

Properties

IUPAC Name |

1-(6-tert-butylpyridazin-3-yl)-4-methyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4/c1-14(2,3)12-6-7-13(16-15-12)18-9-5-8-17(4)10-11-18/h6-7H,5,8-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCUAJDORKCDEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(C=C1)N2CCCN(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-tert-butylpyridazin-3-yl)-4-methyl-1,4-diazepane typically involves the reaction of 6-tert-butylpyridazine with 4-methyl-1,4-diazepane under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-(6-tert-butylpyridazin-3-yl)-4-methyl-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine. Substitution reactions can result in a variety of products, depending on the functional groups involved .

Scientific Research Applications

1-(6-tert-butylpyridazin-3-yl)-4-methyl-1,4-diazepane has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(6-tert-butylpyridazin-3-yl)-4-methyl-1,4-diazepane involves its interaction with specific molecular targets and pathways within the body. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyridazine vs. Pyridine/Pyrimidine Derivatives

- 1-(6-Chloropyridazin-3-yl)-4-methyl-1,4-diazepane (CAS: 223796-04-1) :

- 1-[5-[(1S,2R)-2-(2-Methoxyethyl)cyclopropyl]pyridin-3-yl]-4-methyl-1,4-diazepane (Compound 22) :

- 1-(5-Bromopyrimidin-2-yl)-4-methyl-1,4-diazepane (3m): Pyrimidine core with bromine at the 5-position. Yield = 57% via microwave-assisted synthesis .

Diazepane-Modified Analogues

- 1-Benzyl-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepane (CAS: 909666-37-1) :

- 1-[(4-Bromophenyl)sulfonyl]-4-methyl-1,4-diazepane (CAS: 486422-31-5): Sulfonyl group enhances polarity (PSA = 65.7 Ų), improving solubility. Molecular weight = 333.24 g/mol .

Physicochemical Properties

| Compound | Core Heterocycle | Key Substituent | Molecular Weight (g/mol) | logP (Predicted) | Water Solubility |

|---|---|---|---|---|---|

| 1-(6-tert-Butylpyridazin-3-yl)-4-methyl-1,4-diazepane | Pyridazine | 6-tert-butyl | ~275.4* | ~3.2 | Low |

| 1-(6-Chloropyridazin-3-yl)-4-methyl-1,4-diazepane | Pyridazine | 6-Cl | 226.71 | 2.8 | Moderate |

| 1-[5-(Cyclopropyl)pyridin-3-yl]-4-methyl-1,4-diazepane | Pyridine | Cyclopropyl | 572.1 | 2.5 | High |

| 1-(5-Bromopyrimidin-2-yl)-4-methyl-1,4-diazepane (3m) | Pyrimidine | 5-Br | 270.17 | 2.9 | Moderate |

| 1-Benzyl-4-(trifluoromethyl-pyridyl)-1,4-diazepane | Pyridine | CF3, Benzyl | 349.39 | 3.5 | Low |

*Estimated based on structural similarity to Compound 22 .

Biological Activity

1-(6-tert-butylpyridazin-3-yl)-4-methyl-1,4-diazepane is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula: C12H16N4

- Molecular Weight: 216.28 g/mol

- CAS Number: 139597106

Its structure features a pyridazine ring, which is known for its role in various biological activities, including modulation of neurotransmitter systems.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly GABA receptors. Compounds that modulate GABA receptors can influence cognitive functions and have therapeutic potential in treating anxiety and other neurological disorders .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of pyridazine derivatives. The compound has shown efficacy in inhibiting cell proliferation in various cancer cell lines. For instance, it was found to downregulate MYC expression, a key oncogene involved in many cancers .

Table 1: Summary of Biological Activities

Study on Neuropharmacological Effects

A study conducted on the effects of similar pyridazine derivatives indicated significant anxiolytic effects in animal models. The administration of these compounds resulted in decreased anxiety-related behaviors in tests such as the elevated plus maze and open field test .

Cancer Research Applications

In another investigation focusing on cancer therapy, this compound demonstrated promising results against breast cancer cell lines. The compound was shown to induce apoptosis and inhibit cell cycle progression, suggesting its potential as a therapeutic agent in oncology .

Q & A

Q. How can machine learning predict in vivo pharmacokinetics from in vitro ADME data?

- Methodology : Train random forest or gradient-boosted models on datasets linking in vitro permeability (Caco-2), microsomal clearance, and plasma protein binding to in vivo AUC. Validate with leave-one-out cross-validation (LOOCV) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.